molecular formula C17H11N3O2S B12219083 N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B12219083
M. Wt: 321.4 g/mol
InChI Key: OSGCQFWAOXXHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a heterocyclic compound that combines a thiophene ring, an oxadiazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Naphthalene Carboxamide Formation: The final step involves the formation of the carboxamide linkage, which can be achieved by reacting the oxadiazole-thiophene intermediate with a naphthalene carboxylic acid derivative under amide coupling conditions, typically using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. It may be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pyridine-2-carboxamide: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is unique due to the combination of the thiophene, oxadiazole, and naphthalene moieties. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H11N3O2S/c21-17(13-8-3-6-11-5-1-2-7-12(11)13)18-16-15(19-22-20-16)14-9-4-10-23-14/h1-10H,(H,18,20,21)

InChI Key

OSGCQFWAOXXHTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.